molecular formula C28H27N3O3 B1242163 4-[(2S)-3-(1-benzhydrylazetidin-3-yl)oxy-2-hydroxypropoxy]-1H-indole-2-carbonitrile

4-[(2S)-3-(1-benzhydrylazetidin-3-yl)oxy-2-hydroxypropoxy]-1H-indole-2-carbonitrile

Cat. No.: B1242163
M. Wt: 453.5 g/mol
InChI Key: KQQFGABYYXEKDM-QHCPKHFHSA-N
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Description

4-[(2S)-3-(1-benzhydrylazetidin-3-yl)oxy-2-hydroxypropoxy]-1H-indole-2-carbonitrile, also known as this compound, is a useful research compound. Its molecular formula is C28H27N3O3 and its molecular weight is 453.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H27N3O3

Molecular Weight

453.5 g/mol

IUPAC Name

4-[(2S)-3-(1-benzhydrylazetidin-3-yl)oxy-2-hydroxypropoxy]-1H-indole-2-carbonitrile

InChI

InChI=1S/C28H27N3O3/c29-15-22-14-25-26(30-22)12-7-13-27(25)34-19-23(32)18-33-24-16-31(17-24)28(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-14,23-24,28,30,32H,16-19H2/t23-/m0/s1

InChI Key

KQQFGABYYXEKDM-QHCPKHFHSA-N

Isomeric SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC[C@@H](COC4=CC=CC5=C4C=C(N5)C#N)O

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OCC(COC4=CC=CC5=C4C=C(N5)C#N)O

Synonyms

4-(3-((1-(diphenylmethyl)-3-azetidinyl)oxy)-2-hydroxypropoxy)-1H-indole-2-carbonitrile monohydrate
4-(3-(1-diphenylmethylazetidine-3-oxy)-2-hydroxypropoxy)-1H-indole-2-carbonitrile
BDF 9148
BDF 9196
BDF-9148
BDF-9196
BDF9196
LY 341311
LY 366634
LY-341311
LY341311
LY366634

Origin of Product

United States

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